molecular formula C18H22BrNO2 B3640261 N-2-adamantyl-5-bromo-2-methoxybenzamide

N-2-adamantyl-5-bromo-2-methoxybenzamide

Cat. No.: B3640261
M. Wt: 364.3 g/mol
InChI Key: PHAPZKWNDUDOJT-UHFFFAOYSA-N
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Description

N-2-Adamantyl-5-bromo-2-methoxybenzamide is a benzamide derivative characterized by a brominated aromatic ring, a methoxy substituent, and a bulky adamantyl group attached to the amide nitrogen. The adamantyl moiety, a bicyclic hydrocarbon, confers significant steric bulk and lipophilicity, which may enhance membrane permeability and influence target binding selectivity. Its molecular formula is inferred as C₁₈H₂₁BrNO₂, with a molecular weight of approximately 373.28 g/mol (calculated from structural analogs in ).

Properties

IUPAC Name

N-(2-adamantyl)-5-bromo-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrNO2/c1-22-16-3-2-14(19)9-15(16)18(21)20-17-12-5-10-4-11(7-12)8-13(17)6-10/h2-3,9-13,17H,4-8H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHAPZKWNDUDOJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)NC2C3CC4CC(C3)CC2C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and inferred properties of N-2-adamantyl-5-bromo-2-methoxybenzamide and related compounds from the evidence:

Compound Name Substituents/Backbone Molecular Weight (g/mol) Key Inferred Properties Evidence ID
This compound Adamantyl (N-attached), Br (C5), OMe (C2) ~373.28 High lipophilicity (logP >4), potential for CNS penetration due to adamantyl group N/A
5-Bromo-N-(2-isobutyl-1,3-dioxo-isoindol-5-yl)-2-methoxybenzamide Isobutyl-isoindolone (N-attached), Br (C5), OMe (C2) ~430.31 Moderate solubility (isoindolone core may reduce logP), possible protease inhibition
N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-5-bromo-2-methoxybenzamide Benzoxazole-chlorophenyl (N-attached), Br (C5), OMe (C2) ~457.70 Enhanced π-π stacking (benzoxazole), potential kinase selectivity
5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide Fluorine (C2), methoxyphenyl (N-attached) ~324.15 Lower steric bulk, higher solubility (fluorine’s polarity)
5-Bromo-N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-methoxybenzamide Cyanopyrimido-benzimidazole (N-attached), Br (C5), OMe (C2) ~408.22 Dual hydrogen-bonding capacity (cyano, benzimidazole), possible nucleophilic interactions

Structural and Functional Insights:

  • Adamantyl vs. Isobutyl/Isoindolone (): The adamantyl group’s rigidity and bulk may reduce off-target interactions compared to the flexible isobutyl chain in the isoindolone analog. However, the isoindolone’s carbonyl groups could improve solubility via hydrogen bonding .
  • Benzoxazole vs. Adamantyl (): The benzoxazole ring in the analog may enhance binding to aromatic-rich enzyme pockets (e.g., kinases) through π-π stacking, whereas the adamantyl group’s hydrophobicity might favor lipid bilayer penetration .
  • Fluorine vs.

Pharmacokinetic Considerations:

  • In contrast, the fluorinated analog () with a logP ~3.2 may exhibit better solubility but reduced tissue penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-2-adamantyl-5-bromo-2-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-2-adamantyl-5-bromo-2-methoxybenzamide

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